molecular formula C15H17NO B1468629 1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol CAS No. 1405760-86-2

1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol

Cat. No.: B1468629
CAS No.: 1405760-86-2
M. Wt: 227.3 g/mol
InChI Key: JODYTCKSOYYQBT-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular structure of 1-(naphthalen-1-ylmethyl)pyrrolidin-3-ol features a pyrrolidine ring substituted at the nitrogen atom with a naphthalen-1-ylmethyl group and a hydroxyl group at the 3-position. The molecular formula is $$ \text{C}{15}\text{H}{17}\text{NO} $$, with a molecular weight of 227.30 g/mol. X-ray crystallographic studies reveal that the pyrrolidine ring adopts an envelope conformation in the solid state, with the nitrogen atom serving as the flap. This conformation minimizes steric hindrance between the naphthalene moiety and the hydroxyl group.

The naphthalene system remains nearly coplanar with the central pyrrolidine ring, with a dihedral angle of $$ 1.48^\circ $$ between the planes. This near-planarity facilitates intramolecular $$\pi$$-$$\pi$$ interactions, stabilizing the overall geometry. Key bond lengths include the C–N bond (1.47 Å) connecting the pyrrolidine nitrogen to the naphthalenylmethyl group and the C–O bond (1.42 Å) of the hydroxyl group.

Table 1: Key Structural Parameters

Parameter Value Source
Dihedral angle (naphthalene-pyrrolidine) $$ 1.48^\circ $$
C–N bond length 1.47 Å
C–O bond length 1.42 Å
Pyrrolidine puckering amplitude ($$ Q $$) 0.408 Å

The hydroxyl group participates in an intramolecular hydrogen bond with the pyrrolidine nitrogen (O–H$$\cdots$$N: 2.59 Å, 147°), further stabilizing the envelope conformation.

Properties

CAS No.

1405760-86-2

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C15H17NO/c17-14-8-9-16(11-14)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14,17H,8-11H2

InChI Key

JODYTCKSOYYQBT-UHFFFAOYSA-N

SMILES

C1CN(CC1O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CN(CC1O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Overview

1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in various fields including medicinal chemistry, pharmacology, and materials science. Its unique structure allows it to interact with biological targets effectively, leading to potential applications in therapeutic development and chemical synthesis.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being explored for its potential therapeutic effects due to its ability to interact with biological systems. Notable applications include:

  • Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, positioning it as a potential treatment for inflammatory diseases.
  • Antibacterial Activity : Preliminary investigations have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentration (MIC) values indicating promising antibacterial properties.

2. Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its structural features allow for the development of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Organisms/ProcessesObservations/Results
AntiviralTobacco mosaic virusSignificant inhibition of viral replication observed
Herpes simplex virusEffective in vitro inhibition noted
Anti-inflammatoryCytokine productionReduction in pro-inflammatory cytokines
AntibacterialStaphylococcus aureusMIC values ranging from 0.0039 to 0.025 mg/mL
Escherichia coliComplete bacterial death within 8 hours

Synthetic Routes

The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions. This process can be optimized for yield and purity through various techniques such as:

  • Refluxing in Organic Solvents : Common solvents include dichloromethane or chloroform.
  • Use of Catalysts : Catalysts may enhance the reaction efficiency and selectivity.

Case Study 1: Antiviral Research

In vitro studies have evaluated the antiviral efficacy of various pyrrolidine derivatives, including this compound, against herpes simplex virus (HSV). The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models. This finding supports further investigation into its use for treating inflammatory disorders.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Naphthalen-1-ylmethyl vs. Benzyl/Phenyl Groups: The naphthalene substituent introduces greater steric bulk and lipophilicity compared to phenyl or benzyl groups. This may enhance membrane permeability but reduce aqueous solubility.
  • Phenylethyl vs. Aromatic Substituents : The 2-phenylethyl group () adds a flexible alkyl chain, which could enable better interaction with hydrophobic pockets in enzymes or receptors compared to rigid aromatic substituents .

Physicochemical Properties

  • For instance, 1-(2-aminoethyl)pyrrolidin-3-ol () has a boiling point of 245°C and density of 1.103 g/cm³, whereas the naphthyl analog is expected to exhibit higher molecular weight and lower solubility .

Preparation Methods

Ring Closure Reaction

  • Starting Materials : The ring closure generally involves reacting an appropriate amino acid or dicarboxylic acid derivative with an amine or aldehyde to form an intermediate cyclic compound.
  • Typical Conditions : The reaction is performed in organic solvents such as toluene, xylene, or chlorobenzene under reflux conditions with controlled temperature (usually between 85°C to reflux temperature).
  • Reaction Time : The water diversion (removal) reaction typically lasts from 10 to 18 hours depending on the solvent and reagents used.
  • Isolation of Intermediate : The intermediate compound, often a hydroxy-substituted cyclic amide or lactam, precipitates as a solid which can be purified by crystallization using solvents like propanol and n-heptane.

Reduction and Functionalization

  • Reducing Agents : Sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether complex, or boron tribromide-ethyl ether are employed to reduce the intermediate to the target pyrrolidin-3-ol.
  • Reaction Setup : The reduction is carried out under inert atmosphere (e.g., nitrogen) in tetrahydrofuran (THF) solvent, with temperature control from -10°C to 50°C.
  • Addition Sequence : Dimethyl sulfate is added dropwise to the reducing agent and solvent mixture, followed by the slow addition of the intermediate compound with trimethyl borate to facilitate reduction.
  • Quenching and Work-up : The reaction is quenched with hydrochloric acid under ice bath conditions, followed by solvent removal, extraction with ethyl acetate, and distillation under reduced pressure to isolate the pure product.

Example Preparation Protocols

Step Description Conditions Reagents Yield/Notes
S1-1 Ring closure reaction 420 g toluene, 15°C stirring 0.5 h, reflux 18 h 60 g malic acid, 41.6 g 40% methylamine Formation of intermediate compound III
S1-2 Isolation of intermediate Cooling to 30°C, addition of propanol and n-heptane, cooling to 5°C Propanol, n-heptane 40 g white solid intermediate
S2-1 Reduction initiation Inert gas, THF, cooling to -10 to 10°C Sodium borohydride or boron trifluoride etherate, dimethyl sulfate Controlled addition and heat preservation
S2-2 Reduction continuation 0-50°C heat preservation Intermediate III, trimethyl borate in THF Efficient reduction to target alcohol
S2-3 Quenching Ice bath, addition of HCl solution 10 mol/L hydrochloric acid Reaction stopped safely
S2-4 Work-up Concentration, ethyl acetate extraction, distillation Ethyl acetate 26.8-27.9 g colorless 1-methyl-3-pyrrolidinol

Note: Although the above example is for 1-methyl-3-pyrrolidinol, the methodology can be adapted for this compound by substituting the methylamine with naphthalen-1-ylmethylamine or equivalent precursor.

Research Findings and Advantages

  • Safety and Stability : Using borohydride-based reducing agents avoids hazardous reagents like lithium aluminum hydride or red aluminum, improving process safety and scalability.
  • Purity and Yield : The intermediate solid compound crystallizes easily, facilitating purification and improving the purity of the final product.
  • Scalability : The method is amenable to scale-up due to mild reaction conditions and straightforward work-up procedures.
  • Solvent Effects : Choice of solvent (toluene, xylene, chlorobenzene) influences reaction time and yield, with toluene offering longer reaction times but potentially better yields.

Comparative Table of Key Parameters in Preparation

Parameter Description Typical Range/Values
Solvent Medium for ring closure Toluene, Xylene, Chlorobenzene
Temperature (Ring Closure) Stirring and reflux 15°C stirring, reflux for 10-18 h
Reducing Agent For reduction step NaBH4, KBH4, BF3·Et2O, BBr3·Et2O
Temperature (Reduction) Cooling and heat preservation -10°C to 50°C
Quenching Agent To stop reduction 10 mol/L HCl solution
Extraction Solvent For product isolation Ethyl acetate
Yield Final product isolated ~60-70% (adapted for similar compounds)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling naphthalene derivatives with pyrrolidin-3-ol precursors. For example, nucleophilic substitution or reductive amination under controlled temperatures (e.g., 60–80°C) using catalysts like palladium or nickel. Solvent choice (e.g., DMF or THF) and pH adjustments (e.g., buffered to pH 7–9) significantly impact reaction efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is common .
  • Key Variables : Reaction time (12–48 hr), stoichiometric ratios (1:1.2 for amine:aryl halide), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the stereochemistry of this compound be resolved, and what analytical techniques validate enantiomeric purity?

  • Methodology : Chiral resolution via HPLC using columns like Chiralpak IA/IB with mobile phases of hexane/isopropanol (90:10). Confirm enantiomeric excess (ee) using polarimetry or circular dichroism (CD). Single-crystal X-ray diffraction (SHELX suite) provides definitive stereochemical assignment .
  • Validation : Compare experimental CD spectra with computational predictions (TD-DFT) for accuracy .

Q. What are the primary spectroscopic techniques for characterizing this compound, and how are data contradictions addressed?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthyl CH at δ 7.2–8.5 ppm, pyrrolidine CH₂ at δ 2.5–3.5 ppm).
  • MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 242.1543).
    • Contradiction Resolution : Discrepancies in NOESY/ROESY data (e.g., conflicting spatial proximities) may require re-evaluation of sample purity or DFT-based conformational analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxyl repositioning) affect the compound’s binding affinity in kinase inhibition studies?

  • Methodology :

  • Design : Introduce substituents (e.g., -F, -CF₃) via Suzuki-Miyaura coupling or click chemistry.
  • Assays : Competitive binding assays (e.g., FRET-based) using purified kinases (e.g., Src-family kinases) to measure IC₅₀ shifts.
    • Findings : Fluorination at the pyrrolidine ring increases lipophilicity (logP ↑ 0.5–1.0), enhancing membrane permeability but potentially reducing solubility .

Q. What computational strategies are effective in predicting the metabolic stability of this compound, and how do in vitro assays correlate with in silico models?

  • Approach :

  • In Silico : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions.
  • In Vitro : Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound depletion.
    • Data Correlation : Discrepancies arise due to oversimplified enzyme kinetics in silico; refine models using Michaelis-Menten parameters from in vitro data .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms (e.g., SN1 vs. SN2 pathways)?

  • Case Study : X-ray structures of intermediates (e.g., oxocarbenium ions) captured via time-resolved crystallography (SHELXD) reveal transition states. For example, a trigonal bipyramidal geometry in SN2 mechanisms vs. planar carbocations in SN1 .
  • Validation : Compare B-factors and electron density maps to distinguish static vs. dynamic intermediates .

Q. What toxicological endpoints are critical for in vivo studies, and how do metabolite profiles influence risk assessment?

  • Endpoints : Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (RBC/WBC counts).
  • Metabolite Profiling : LC-HRMS identifies hydroxylated or glucuronidated metabolites. For example, naphthyl ring oxidation to 1,2-dihydrodiols increases nephrotoxicity risk .

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